molecular formula C13H17NOS B5835116 [2-(ETHYLSULFANYL)PHENYL](1-PYRROLIDINYL)METHANONE

[2-(ETHYLSULFANYL)PHENYL](1-PYRROLIDINYL)METHANONE

Cat. No.: B5835116
M. Wt: 235.35 g/mol
InChI Key: PVXQVZKWULJNNF-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)PHENYLMETHANONE is a chemical compound that features a phenyl ring substituted with an ethylsulfanyl group and a pyrrolidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)PHENYLMETHANONE typically involves the functionalization of a phenyl ring with an ethylsulfanyl group, followed by the introduction of a pyrrolidinyl methanone moiety. One common approach is to start with a phenyl derivative, such as bromobenzene, and perform a nucleophilic substitution reaction with an ethylsulfanyl group. The resulting intermediate can then be reacted with a pyrrolidine derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of 2-(ETHYLSULFANYL)PHENYLMETHANONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLSULFANYL)PHENYLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(ETHYLSULFANYL)PHENYLMETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)PHENYLMETHANONE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(ETHYLSULFANYL)PHENYLMETHANONE: Similar structure but with a piperazine ring instead of pyrrolidine.

    2-(METHYLSULFANYL)PHENYLMETHANONE: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.

Uniqueness

2-(ETHYLSULFANYL)PHENYLMETHANONE is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-2-16-12-8-4-3-7-11(12)13(15)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXQVZKWULJNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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